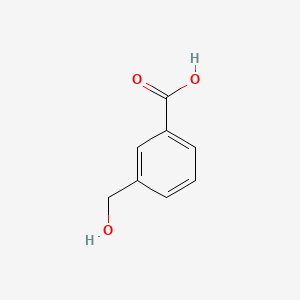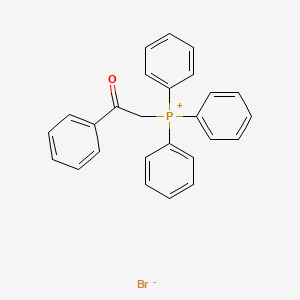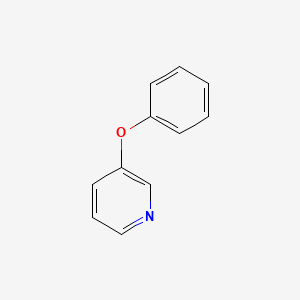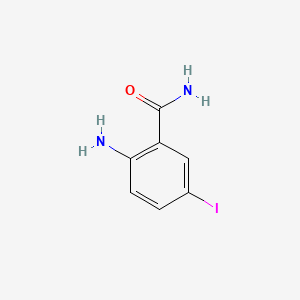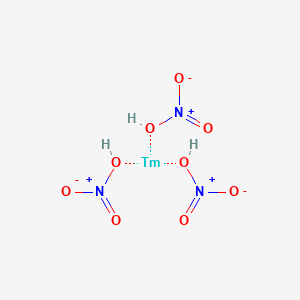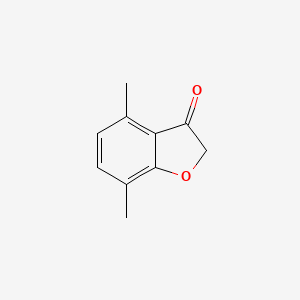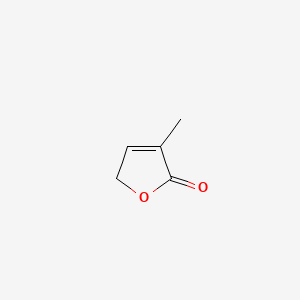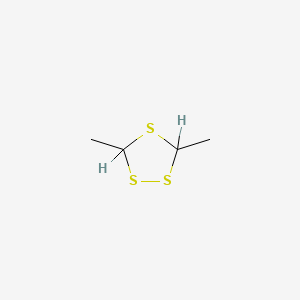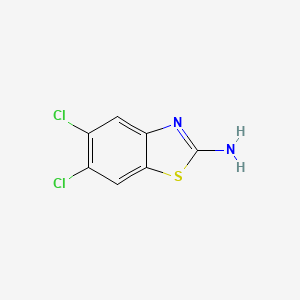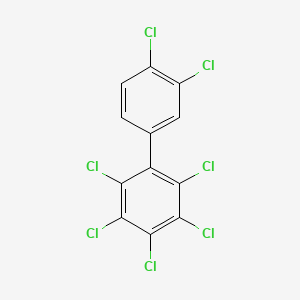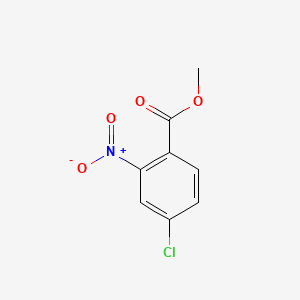
N-Tosyl-D-phenylalanine
Overview
Description
N-Tosyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tosyl (p-toluenesulfonyl) group. This compound is widely used in organic synthesis and biochemical research due to its stability and reactivity. The tosyl group serves as a protecting group for the amino functionality, making this compound a valuable intermediate in the synthesis of peptides and other complex molecules.
Mechanism of Action
Target of Action
N-Tosyl-D-phenylalanine primarily targets proteases, specifically serine proteases such as chymotrypsin . It also inhibits some cysteine proteases such as caspase, papain, bromelain, or ficin .
Mode of Action
This compound interacts with its targets by irreversibly inhibiting them . It specifically alkylates the histidine-57 moiety in the active center of chymotrypsin and chymotrypsin-like serine proteases . The chloromethyl group of this compound reacts with the active site cysteine to form a covalent bond with the loss of the chlorine .
Biochemical Pathways
The inhibition of these proteases by this compound affects various biochemical pathways. For instance, it can inhibit the mitogen-induced activation of pp70s6k, a mitogen-regulated serine/threonine kinase involved in the G1 to S phase transition of the cell cycle . It also blocks the lipopolysaccharide (LPS) or cytokine-induced activation of nuclear factor κB (NFκB), which in turn blocks the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) transcription .
Pharmacokinetics
It is known that this compound is hydrophobic and of relatively low molecular weight, suggesting that it is likely to penetrate the plasma membrane and act within the cell .
Result of Action
The inhibition of proteases by this compound leads to various molecular and cellular effects. For instance, it can induce early morphological and biochemical changes associated with apoptosis, inhibit internucleosomal cleavage in rat thymocytes, and affect other apoptotic events induced by campothecin . It also inhibits the induction of NF-kB activity as well as the decay of the subunit IkB in response to phorbol 12-myristate 13-acetate (PMA) in cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of this compound is expected to be at least two years when stored desiccated at -20°C . Its solubility and solution stability can also affect its action. Stock solutions of 10 mM can be prepared in methanol or ethanol and are stable for several months at 4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Tosyl-D-phenylalanine can be synthesized through the reaction of D-phenylalanine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide.
- Add p-toluenesulfonyl chloride dissolved in an organic solvent like diethyl ether.
- Stir the mixture at room temperature overnight.
- Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.
- Extract the product with diethyl ether, dry over sodium sulfate, and recrystallize to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the tosylation reaction.
Chemical Reactions Analysis
Types of Reactions: N-Tosyl-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles, making it a good leaving group in nucleophilic substitution reactions.
Reduction Reactions: The tosyl group can be removed under reductive conditions using reagents like samarium diiodide.
Oxidation Reactions: The phenylalanine moiety can undergo oxidation to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Substitution: Tosyl chloride and pyridine in dichloromethane for tosylation.
Reduction: Samarium diiodide for deprotection.
Oxidation: Potassium permanganate or chromium trioxide for oxidation of the phenylalanine moiety.
Major Products:
Substitution: Formation of sulfonamides or other substituted derivatives.
Reduction: Free amine after removal of the tosyl group.
Oxidation: Ketones or aldehydes from the phenylalanine moiety.
Scientific Research Applications
N-Tosyl-D-phenylalanine is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: As a substrate in enzyme assays to study protease activity and specificity.
Medicine: In the development of protease inhibitors and other therapeutic agents.
Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
N-Tosyl-L-phenylalanine: The L-enantiomer of N-Tosyl-D-phenylalanine, used in similar applications but with different stereochemistry.
N-Tosyl-D-valine: Another tosyl-protected amino acid with a different side chain, used in peptide synthesis and enzyme studies.
N-Tosyl-L-proline: A cyclic amino acid derivative with unique structural properties, used in organic synthesis.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the tosyl protecting group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex molecules. Its ability to inhibit proteases by covalently binding to active site residues further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCVIZBNRUWLY-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350707 | |
| Record name | N-TOSYL-D-PHENYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86117-53-5 | |
| Record name | N-TOSYL-D-PHENYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



